Ethyl 5-bromo-2-ethoxybenzoate
Description
Ethyl 5-bromo-2-ethoxybenzoate is a brominated aromatic ester featuring a benzoate backbone substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound belongs to a broader class of halogenated benzoate esters, which are pivotal intermediates in pharmaceutical synthesis, agrochemical development, and materials science. Its structure combines electron-withdrawing (bromine) and electron-donating (ethoxy) substituents, rendering it a versatile scaffold for further functionalization.
Properties
CAS No. |
773134-70-6 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 5-bromo-2-ethoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
VFEIDFPXGJAGEI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The Biopharmacule Speciality Chemicals catalog lists 30+ analogs of Ethyl 5-bromo-2-ethoxybenzoate, differing in substituent type, position, and ester group . Below is a systematic comparison based on structural variations and inferred properties:
Table 1: Key Structural Analogs and Their Features
| Compound Name | Substituent Variations vs. Target Compound | Hypothesized Impact on Properties |
|---|---|---|
| Ethyl 5-bromo-2-methoxybenzoate | Methoxy (vs. ethoxy) at 2-position | Reduced steric bulk; lower lipophilicity |
| Ethyl 5-bromo-2-hydroxybenzoate | Hydroxy (vs. ethoxy) at 2-position | Increased polarity; potential for hydrogen bonding |
| Ethyl 5-bromo-2-chlorobenzoate | Chloro (vs. ethoxy) at 2-position | Enhanced electron-withdrawing effect; altered reactivity in nucleophilic substitutions |
| Ethyl 5-bromo-2,4-diethoxybenzoate | Additional ethoxy at 4-position | Increased steric hindrance; potential solubility challenges |
| Mthis compound | Methyl ester (vs. ethyl ester) | Lower molecular weight; faster metabolic clearance in biological systems |
Key Observations:
Substituent Electronic Effects :
- The ethoxy group at the 2-position in the target compound provides moderate electron-donating effects, which may stabilize intermediates in electrophilic aromatic substitution reactions compared to electron-withdrawing groups (e.g., chloro in Ethyl 5-bromo-2-chlorobenzoate) .
- Bromine at the 5-position enhances electrophilicity, making the compound amenable to cross-coupling reactions, a feature shared with analogs like Ethyl 5-iodo-2-ethoxybenzoate .
Replacement of the ethyl ester with a methyl ester (Mthis compound) decreases lipophilicity, which could influence bioavailability in drug design .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-bromo-2-ethoxybenzoate?
this compound is typically synthesized via esterification of 5-bromo-2-ethoxybenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Post-synthesis purification involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Structural confirmation employs - and -NMR to identify ester, bromo, and ethoxy groups, complemented by mass spectrometry for molecular ion verification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
Q. What are the recommended storage conditions to ensure stability?
Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Avoid exposure to moisture, light, and oxidizing agents. Regular stability checks via TLC or HPLC are advised to detect degradation .
Advanced Research Questions
Q. How can regioselective bromination be optimized in the synthesis of related benzoate esters?
Regioselectivity is influenced by directing groups (e.g., ethoxy) and reaction conditions. Computational tools (DFT calculations) predict electron density distribution to guide bromination sites. Experimentally, controlled addition of brominating agents (e.g., NBS) at low temperatures (–10°C to 0°C) minimizes side reactions. Reaction progress is monitored via in-situ -NMR or GC-MS .
Q. How do crystallographic data contradictions (e.g., anisotropic displacement ellipsoids) arise, and how are they resolved?
Discrepancies may stem from crystal twinning, disorder, or poor data quality. Refinement using SHELXL (via Hirshfeld atom refinement) and validation tools like PLATON (twinning analysis) are critical. For disordered regions, split-site modeling with occupancy adjustments improves accuracy. High-resolution data (≤0.8 Å) enhances reliability .
Q. What methodologies address spectroscopic anomalies, such as unexpected splitting in 1H^1 \text{H}1H-NMR?
Splitting may arise from rotameric equilibria or paramagnetic impurities. Solutions include:
- Variable-temperature NMR : Freezes rotamers at low temperatures (e.g., –40°C).
- 2D techniques (COSY, NOESY) : Resolves coupling patterns and spatial proximities.
- Deuterated solvent screening : Reduces solvent-induced shifts .
Q. How can kinetic studies on ester hydrolysis be designed to evaluate stability?
- Experimental setup : Perform pH-dependent hydrolysis (pH 1–13) at 25–60°C.
- Analytical methods : Use HPLC with UV detection (λ = 254 nm) to quantify residual ester and degradation products.
- Data analysis : Apply pseudo-first-order kinetics to derive rate constants () and activation energy via Arrhenius plots .
Q. What strategies identify competing pathways in cross-coupling reactions using this compound?
When employing this compound in Suzuki-Miyaura couplings:
- Catalyst screening : Test Pd(PPh), Pd(OAc)/ligand systems.
- Byproduct analysis : Use GC-MS or LC-HRMS to detect homocoupling or debromination products.
- Computational modeling : Predict transition states to rationalize selectivity .
Methodological Considerations
Q. How are degradation products analyzed under accelerated stability conditions?
- Forced degradation : Expose the compound to heat (40–80°C), UV light, and oxidative agents (HO).
- Chromatographic separation : Employ UPLC-QTOF-MS to resolve and identify degradation products via high-resolution mass fragmentation.
- Mechanistic insights : Correlate degradation pathways with molecular electrostatic potential maps derived from DFT calculations .
Q. What statistical approaches validate reproducibility in synthetic yield data?
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading).
- Statistical tests : Apply ANOVA to compare batch yields and Grubbs’ test to identify outliers.
- Uncertainty quantification : Report confidence intervals (±95%) for mean yields across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
